

Introduction: Elucidating the Structure of a Versatile Indole Moiety

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Compound of Interest

Compound Name: 5-Methyl-3-hydroxymethylindole

Cat. No.: B1588778

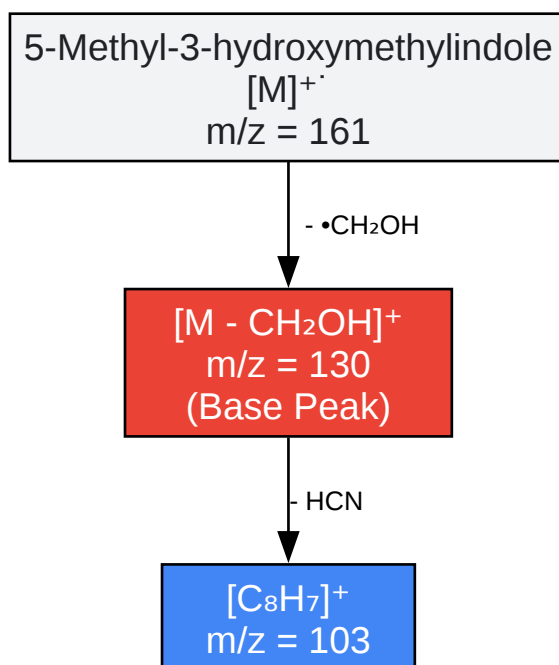
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5-Methyl-3-hydroxymethylindole is a key heterocyclic compound, belonging to the vast family of indole derivatives that are central to numerous areas of chemical and biological research. Its structure, featuring a methyl group on the benzene ring and a hydroxymethyl substituent at the reactive 3-position, makes it a valuable synthon and a potential pharmacophore in drug discovery. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation involving this molecule, whether for reaction monitoring, quality control of starting materials, or metabolite identification.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of **5-Methyl-3-hydroxymethylindole**. Moving beyond a simple listing of data, this document delves into the causality behind the observed spectral features, offering field-proven insights into data interpretation and outlining self-validating protocols for data acquisition. The data presented herein is a synthesized, representative dataset derived from established spectroscopic principles and analysis of closely related indole structures.

Molecular Structure and Atom Numbering

A logical and consistent numbering system is paramount for unambiguous spectral assignments. The standard IUPAC numbering for the indole ring is employed here, which serves as the foundation for our NMR analysis.



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